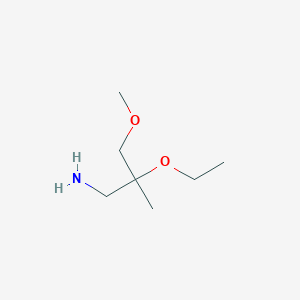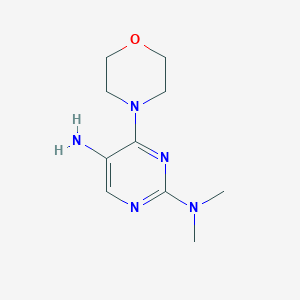
N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine is an organic compound with a complex structure that includes a pyrimidine ring substituted with dimethyl and morpholine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine typically involves the reaction of 2,5-diaminopyrimidine with dimethylamine and morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction temperature is maintained between 50-100°C, and the reaction time varies from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl or morpholine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature0-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Various nucleophiles such as halides, amines; reaction temperature25-100°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N2,N2-dimethylpyridine-2,5-diamine: Similar structure but lacks the morpholine group.
N4,N4-dimethyl-2-(morpholin-4-yl)pyrimidine-4,5-diamine: Similar structure with additional substitutions on the pyrimidine ring.
Uniqueness
N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine is unique due to the presence of both dimethyl and morpholine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H17N5O |
|---|---|
Poids moléculaire |
223.28 g/mol |
Nom IUPAC |
2-N,2-N-dimethyl-4-morpholin-4-ylpyrimidine-2,5-diamine |
InChI |
InChI=1S/C10H17N5O/c1-14(2)10-12-7-8(11)9(13-10)15-3-5-16-6-4-15/h7H,3-6,11H2,1-2H3 |
Clé InChI |
WLGFYCDTMAQBHV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=C(C(=N1)N2CCOCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


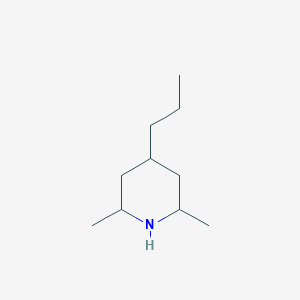
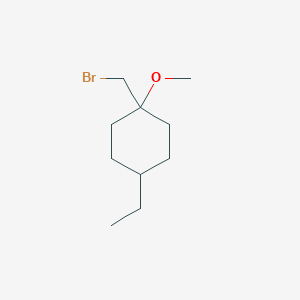
![5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid](/img/structure/B15275638.png)
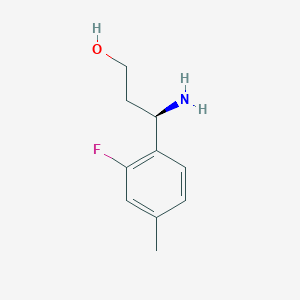
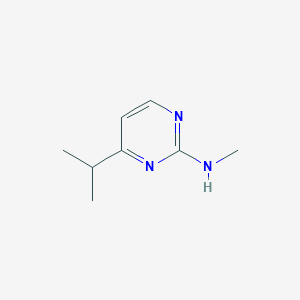
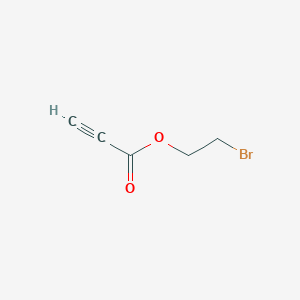


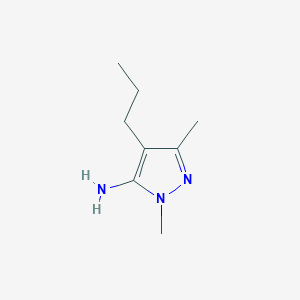

![10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane](/img/structure/B15275684.png)
![N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine](/img/structure/B15275690.png)
